Ilaprazole sodium hydrate

Description

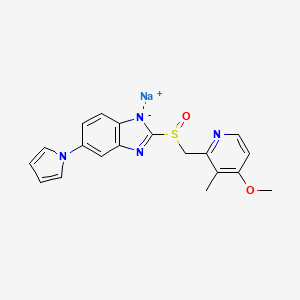

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-5-pyrrol-1-ylbenzimidazol-1-ide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N4O2S.Na/c1-13-17(20-8-7-18(13)25-2)12-26(24)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23;/h3-11H,12H2,1-2H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGDDMFDBZPGCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=C([N-]2)C=CC(=C3)N4C=CC=C4)OC.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N4NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Ilaprazole Sodium Hydrate on H+/K+-ATPase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilaprazole, a potent proton pump inhibitor (PPI), represents a significant therapeutic agent for acid-related gastrointestinal disorders. This document provides a comprehensive technical overview of the molecular mechanism by which ilaprazole sodium hydrate irreversibly inhibits the gastric H+/K+-ATPase, the principal enzyme responsible for gastric acid secretion. This guide details the bioactivation of ilaprazole, its interaction with the proton pump, quantitative measures of its inhibitory activity, and detailed protocols for key experimental assays used in its characterization.

Introduction: Ilaprazole as a Proton Pump Inhibitor

Ilaprazole is a second-generation proton pump inhibitor belonging to the substituted benzimidazole class of drugs.[1] It is employed in the treatment of conditions such as dyspepsia, peptic ulcer disease (PUD), and gastroesophageal reflux disease (GERD).[2] Like other PPIs, ilaprazole is a prodrug that requires activation in an acidic environment to exert its therapeutic effect.[3] Its mechanism of action is the targeted, irreversible inhibition of the gastric H+/K+-ATPase, commonly known as the proton pump, located in the secretory canaliculi of parietal cells in the stomach lining.[4] This inhibition effectively reduces the secretion of gastric acid into the stomach lumen.[1]

The Molecular Target: Gastric H+/K+-ATPase

The gastric H+/K+-ATPase is a P-type ATPase responsible for the final step in gastric acid production. This enzyme actively transports hydrogen ions (H+) from the cytoplasm of the parietal cell into the gastric lumen in exchange for potassium ions (K+).[3] This process is ATP-dependent and is the primary driver of the profound acidity of the stomach, which can reach a pH below 1.

Mechanism of Action: From Prodrug to Irreversible Inhibitor

The inhibitory action of ilaprazole on the H+/K+-ATPase is a multi-step process that highlights the drug's specificity for the acidic environment of the stomach.

Accumulation and Acid-Catalyzed Activation

As a weak base, ilaprazole freely crosses cell membranes and selectively accumulates in the highly acidic secretory canaliculi of stimulated parietal cells.[1] In this acidic milieu, ilaprazole undergoes a proton-catalyzed molecular rearrangement. This chemical transformation converts the inactive prodrug into its active form, a reactive tetracyclic sulfenamide.[3][4] This activation is a critical step, ensuring that the drug's inhibitory action is localized to the site of acid secretion, thereby minimizing systemic side effects.

Covalent Binding and Irreversible Inhibition

Once activated, the electrophilic sulfenamide derivative of ilaprazole rapidly forms a stable, covalent disulfide bond with the sulfhydryl groups of specific cysteine residues on the extracytoplasmic (luminal) surface of the H+/K+-ATPase α-subunit.[4] While the precise cysteine residues that ilaprazole binds to have not been definitively identified in the reviewed literature, other proton pump inhibitors are known to bind to residues such as Cys813, Cys822, Cys321, and Cys892.[5][6] The specific residues targeted can differ between PPIs, influencing their inhibitory profiles.[1][6]

This covalent modification locks the enzyme in a conformation that prevents it from undergoing the necessary changes to pump protons, leading to a potent and long-lasting, irreversible inhibition of gastric acid secretion.[1] The restoration of acid secretion is then dependent on the synthesis of new H+/K+-ATPase enzymes.

Quantitative Analysis of H+/K+-ATPase Inhibition

The potency of ilaprazole has been quantified through various in vitro and in vivo studies. The following table summarizes key physicochemical and inhibitory parameters for ilaprazole, with comparative data for other common PPIs for context.

| Parameter | Ilaprazole | Omeprazole | Pantoprazole | Reference(s) |

| IC50 (H+/K+-ATPase) | 6.0 µM | 2.4 µM | 6.8 µM | [2][7] |

| pKa (Predicted) | 8.23 | ~4.0 | ~4.0 | [4][6] |

| ED50 (i.d., rats) | 0.43 mg/kg | 0.68 mg/kg | - | [4] |

Note: IC50 (Half-maximal inhibitory concentration) values can vary depending on experimental conditions. pKa is a measure of acidity, and for PPIs, it influences their accumulation in acidic spaces. ED50 (Half-maximal effective dose) reflects in vivo potency.

Detailed Experimental Protocols

The characterization of ilaprazole's mechanism of action relies on robust in vitro and in vivo experimental models. The following are detailed protocols for key assays.

Protocol 1: Preparation of Gastric H+/K+-ATPase Vesicles

This protocol describes the isolation of H+/K+-ATPase-enriched membrane vesicles from gastric tissue, a crucial first step for in vitro assays.

-

Tissue Homogenization: Obtain fresh gastric mucosa (e.g., from rabbit or hog stomach). Mince the tissue and homogenize in a buffered sucrose solution (e.g., 250 mM sucrose, 5 mM PIPES-Tris, pH 6.8, 1 mM EDTA).

-

Differential Centrifugation: Centrifuge the homogenate at a low speed (e.g., 20,000 x g for 30 minutes) to pellet larger cellular debris.

-

Microsomal Fraction Isolation: Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction containing the H+/K+-ATPase vesicles.

-

Purification (Optional): Resuspend the microsomal pellet and apply to a density gradient (e.g., sucrose or Ficoll gradient) and centrifuge. Collect the fraction enriched with H+/K+-ATPase.

-

Vesicle Preparation: Resuspend the final pellet in a suitable buffer and store at -80°C. Protein concentration should be determined using a standard assay (e.g., Bradford or BCA).

Protocol 2: In Vitro H+/K+-ATPase Activity Assay

This assay measures the ATP hydrolysis activity of the isolated vesicles to quantify inhibition by ilaprazole.

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.4, 2 mM MgCl2, 10 mM KCl).

-

Pre-incubation with Inhibitor: Add the H+/K+-ATPase vesicles (typically 10-20 µg of protein) to the reaction buffer. Add varying concentrations of ilaprazole (or vehicle control) and pre-incubate for a defined period (e.g., 60 minutes) at 37°C to allow for drug activation and binding.

-

Initiation of Reaction: Start the enzymatic reaction by adding ATP (e.g., to a final concentration of 2 mM).

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20-30 minutes).

-

Termination of Reaction: Stop the reaction by adding an ice-cold solution of trichloroacetic acid (TCA).

-

Phosphate Quantification: Centrifuge to pellet the precipitated protein. Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis in the supernatant using a colorimetric method (e.g., Fiske-Subbarow method), reading the absorbance at a specific wavelength (e.g., 660 nm).

-

Data Analysis: Calculate the percentage of inhibition for each ilaprazole concentration relative to the vehicle control and determine the IC50 value.

Protocol 3: In Vivo Gastric Acid Secretion Assay (Pylorus Ligation Model)

This in vivo model in rats is used to assess the antisecretory activity of ilaprazole.

-

Animal Preparation: Use adult rats (e.g., Wistar or Sprague-Dawley), fasted overnight with free access to water.

-

Anesthesia and Surgery: Anesthetize the rat. Make a midline abdominal incision to expose the stomach. Ligate the pyloric end of the stomach carefully to prevent the passage of gastric contents into the intestine.

-

Drug Administration: Administer ilaprazole (or vehicle control) intraduodenally or orally.

-

Recovery and Incubation Period: Suture the abdominal wall and allow the animal to recover for a set period (e.g., 4 hours) for gastric juice to accumulate.

-

Sample Collection: Sacrifice the animal, ligate the esophageal end of the stomach, and carefully remove the entire stomach.

-

Gastric Content Analysis: Collect the gastric contents and centrifuge. Measure the volume of the supernatant.

-

Acidity Titration: Determine the total acidity of the gastric juice by titrating an aliquot with a standardized NaOH solution (e.g., 0.01 N) to a specific pH (e.g., pH 7.0) using a pH meter or an indicator.

-

Data Analysis: Calculate the total acid output and the percentage inhibition of acid secretion compared to the control group.

Conclusion

This compound is a potent, second-generation proton pump inhibitor that effectively suppresses gastric acid secretion through the irreversible inhibition of the H+/K+-ATPase. Its mechanism of action is characterized by a requirement for acid-catalyzed activation to a reactive sulfenamide species, which then forms a covalent disulfide bond with cysteine residues on the luminal side of the proton pump. This targeted and irreversible inhibition provides a sustained reduction in gastric acidity, making ilaprazole a valuable therapeutic option for the management of acid-related gastrointestinal disorders. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of ilaprazole and other novel proton pump inhibitors.

References

- 1. Differences in binding properties of two proton pump inhibitors on the gastric H+,K+-ATPase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Ilaprazole CAS#: 172152-36-2 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of Crystalline Ilaprazole Sodium Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilaprazole, a potent proton pump inhibitor (PPI), is a cornerstone in the management of acid-related gastrointestinal disorders. Its efficacy and stability are intrinsically linked to its solid-state properties. This technical guide provides an in-depth overview of the synthesis and characterization of a stable crystalline form, Ilaprazole sodium hydrate. Detailed methodologies for its preparation and comprehensive analysis using various instrumental techniques are presented. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and quality control of Ilaprazole-based active pharmaceutical ingredients (APIs).

Introduction

Ilaprazole is a substituted benzimidazole derivative that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells. The sodium salt of Ilaprazole, particularly in its crystalline hydrate form, offers advantages in terms of stability and bioavailability. Understanding the synthesis and solid-state characterization of this specific form is crucial for ensuring consistent quality, therapeutic efficacy, and regulatory compliance of the final drug product.

This guide details the preparation of crystalline this compound and its characterization by X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Synthesis of Crystalline this compound

The synthesis of crystalline this compound can be achieved through various crystallization techniques. Below are detailed protocols adapted from established methods.

Experimental Protocols

Method A: Liquid-Liquid Diffusion

-

Prepare a saturated solution of Ilaprazole sodium by dissolving it in isopropanol at room temperature.

-

In a separate vessel, place a volume of 33% aqueous sodium hydroxide solution.

-

Carefully layer the saturated Ilaprazole sodium solution onto the aqueous sodium hydroxide solution at a volume ratio of 1:1.

-

Allow the system to stand undisturbed at room temperature for approximately one week to facilitate slow crystallization at the interface.

-

Collect the resulting faint yellow, needle-like crystals by filtration.

Method B: Gas-Liquid Diffusion

-

Dissolve 100 mg of Ilaprazole sodium in isopropanol to create a saturated solution at room temperature.

-

Place this solution in an open container within a larger, sealed chamber containing isopropyl ether.

-

Allow the isopropyl ether vapor to slowly diffuse into the Ilaprazole sodium solution over 24 hours.

-

Collect the precipitated light yellow, needle-shaped crystals.[1]

Method C: Cooling Crystallization

-

Prepare a saturated solution of Ilaprazole sodium in alkaline isopropanol (pH 11) at 40°C.[1]

-

Filter the warm solution to remove any undissolved particles.

-

Slowly cool the filtrate to 4°C and maintain this temperature for 12 hours to induce crystallization.

-

Isolate the formed crystals by filtration.

Method D: Anti-Solvent Addition

-

Dissolve Ilaprazole thioether in tetrahydrofuran.

-

Add an aqueous solution of sodium hydroxide to the mixture and cool to 0-5°C.

-

Perform an oxidation reaction by adding a sodium hypochlorite aqueous solution.

-

Quench the reaction with sodium thiosulfate.

-

Separate the organic layer, concentrate it to dryness, and crystallize the crude Ilaprazole sodium from methanol.

-

Dissolve the crude product in acetone and add a minimal amount of purified water until fully dissolved.

-

Induce crystallization by adding an excess of acetone and methyl tert-butyl ether.

-

Allow the crystals to grow for two hours at a temperature between 0-40°C before filtering to obtain a white to off-white solid powder.[2]

Characterization of Crystalline this compound

Comprehensive characterization is essential to confirm the identity, purity, and crystalline form of the synthesized this compound.

X-ray Powder Diffraction (XRPD)

XRPD is a primary technique for identifying the crystalline phase of a solid. The XRPD pattern of crystalline this compound exhibits a unique set of diffraction peaks at specific 2θ angles.

Experimental Protocol:

-

Instrument: A standard X-ray diffractometer with Cu-Kα radiation.

-

Scan Range: 5-35° 2θ.

-

Scan Speed: 4°/min.

-

Step Size: 0.018°.

-

Sample Preparation: The crystalline powder is gently packed into a sample holder.

Data Presentation:

| 2θ Angle (± 0.1°) |

| 5.9 |

| 9.8 |

| 10.7 |

| 12.1 |

| 15.0 |

| 16.7 |

| 19.0 |

| 20.0 |

| 22.9 |

| 23.7 |

| 24.9 |

| 25.4 |

| 27.1 |

| 30.9 |

Table 1: Characteristic XRPD peaks for crystalline this compound. Data sourced from patent CN103204842B.[3]

Thermal Analysis

Thermal analysis, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provides information about the thermal stability and hydration state of the crystalline material.

3.2.1. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions as a function of temperature. For a crystalline hydrate, this typically shows an endotherm corresponding to dehydration, followed by melting or decomposition at higher temperatures.

Experimental Protocol:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Pan: Hermetically sealed aluminum pans.

-

Sample Weight: 2-5 mg.

-

Heating Rate: 10°C/min.

-

Atmosphere: Inert nitrogen atmosphere with a flow rate of 40 ml/min.

Data Presentation:

While a specific DSC thermogram for this compound is not publicly available, a study on Ilaprazole pure drug showed a distinct melting endotherm.[4] For the hydrate, one would expect to observe a dehydration endotherm prior to any melting or decomposition events.

3.2.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For a hydrate, TGA is used to determine the amount of water present in the crystal lattice.

Experimental Protocol:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Pan: Platinum or ceramic pan.

-

Sample Weight: 5-10 mg.

-

Heating Rate: 10°C/min.

-

Temperature Range: Ambient to 300°C.

-

Atmosphere: Inert nitrogen atmosphere.

Data Presentation:

Crystalline this compound is reported to be a dihydrate. The theoretical water content for a dihydrate of Ilaprazole sodium (C₁₉H₁₇N₄NaO₂S · 2H₂O) is approximately 8.4%. Experimental data from patent CN103204842B indicates a weight loss of 8.5% between room temperature and 120°C, which is consistent with the loss of two water molecules.[3]

| Parameter | Value |

| Water Content (Theoretical) | ~8.4% |

| Water Content (Experimental) | 8.5% |

Table 2: Water content of crystalline this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Experimental Protocol:

-

Instrument: A Fourier-Transform Infrared Spectrophotometer.

-

Sample Preparation: The sample is prepared as a potassium bromide (KBr) pellet.

-

Spectral Range: 4000-400 cm⁻¹.

Data Presentation:

Visualizations

Ilaprazole Mechanism of Action

Ilaprazole acts as a proton pump inhibitor. It is a prodrug that, in the acidic environment of the gastric parietal cells, is converted to its active form, a sulphenamide derivative. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, irreversibly inactivating the enzyme and thus inhibiting gastric acid secretion.[5]

Experimental Workflow

The synthesis and characterization of crystalline this compound follow a logical progression from synthesis and isolation to comprehensive analytical confirmation.

Conclusion

This technical guide has outlined the synthesis and characterization of crystalline this compound. The provided experimental protocols and analytical data serve as a foundational resource for the preparation and quality assessment of this important active pharmaceutical ingredient. The consistent production of the correct crystalline hydrate form is paramount for ensuring the safety, stability, and efficacy of Ilaprazole drug products. The application of the described analytical techniques is critical for the robust characterization and control of this material in a research and manufacturing setting.

References

- 1. Crystalline this compound and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN109305958B - Preparation method of high-purity ilaprazole sodium dihydrate - Google Patents [patents.google.com]

- 3. CN103204842B - Crystalline this compound and preparation method thereof - Google Patents [patents.google.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. selleckchem.com [selleckchem.com]

In Vitro Inhibition of Gastric Proton Pump by Ilaprazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilaprazole is a novel proton pump inhibitor (PPI) belonging to the substituted benzimidazole class of molecules, developed for the treatment of acid-related gastrointestinal disorders such as duodenal ulcers, gastroesophageal reflux disease (GERD), and peptic ulcer disease.[1][2] Like other PPIs, its therapeutic effect stems from the targeted inhibition of the gastric H+/K+-ATPase, the enzyme responsible for the final step of acid secretion in gastric parietal cells.[2] This document provides an in-depth technical overview of the in vitro inhibition of the gastric proton pump by Ilaprazole, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.

Mechanism of Action: Acid-Activated Covalent Inhibition

Ilaprazole is administered as an inactive prodrug.[3][4] Its mechanism of action relies on a unique, acid-catalyzed chemical transformation that occurs selectively within the highly acidic secretory canaliculi of gastric parietal cells.[3][4]

-

Accumulation: The lipophilic, weakly basic nature of the Ilaprazole prodrug allows it to permeate cell membranes and accumulate in the acidic compartments of the parietal cell.[4]

-

Acid-Catalyzed Activation: In this acidic environment, Ilaprazole undergoes a two-step protonation, followed by a molecular rearrangement. This process converts the inactive prodrug into a highly reactive tetracyclic sulfenamide intermediate.[4][5]

-

Covalent Bonding: The active sulfenamide then forms a stable, covalent disulfide bond with one or more cysteine residues located on the luminal surface of the H+/K+-ATPase α-subunit.[3][6] Key binding sites for PPIs have been identified in the transmembrane segments of the enzyme, such as Cys813 and Cys822.[3][7]

-

Irreversible Inhibition: This covalent modification leads to the irreversible inactivation of the enzyme, effectively blocking its ability to pump protons (H+) into the gastric lumen in exchange for potassium ions (K+), thereby inhibiting gastric acid secretion.[2][8]

Quantitative Inhibition Data

In vitro assays are crucial for determining the potency of PPIs. The half-maximal inhibitory concentration (IC50) is a key parameter representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. In vitro studies utilizing rabbit parietal cell preparations have demonstrated that Ilaprazole is a potent inhibitor of the H+/K+-ATPase.[1]

| Compound | Enzyme Source | Parameter | Value | Reference |

| Ilaprazole | Rabbit Parietal Cell H+/K+-ATPase | IC50 | 6.0 µM (6.0x10⁻⁶ mol/l) | [1] |

Experimental Protocol: In Vitro H+/K+-ATPase Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of Ilaprazole on the gastric H+/K+-ATPase, synthesized from methodologies reported in the literature.[9][10][11][12]

Materials and Reagents

-

Enzyme Source: H+/K+-ATPase-rich microsomes isolated from gastric mucosa (e.g., from rabbit, hog, or sheep stomach).[9][12]

-

Test Compound: Ilaprazole solution of varying concentrations.

-

Standard Inhibitor: Omeprazole solution for comparative analysis.[9][10]

-

Substrate: Adenosine-5'-triphosphate (ATP) Tris salt (2 mM).[10]

-

Reaction Stop Solution: Ice-cold 10% Trichloroacetic Acid (TCA).[9][10]

-

Phosphate Detection Reagent: Acid-molybdate solution for colorimetric determination of inorganic phosphate (Pi).[11][12]

Procedure

-

Preparation of Gastric Microsomes:

-

Obtain fresh stomach tissue from a suitable animal model.

-

Scrape the fundic mucosa and homogenize in an appropriate isolation buffer (e.g., sucrose/PIPES/Tris-HCl).[12]

-

Perform differential centrifugation to isolate the microsomal fraction rich in H+/K+-ATPase.[9]

-

Determine the protein concentration of the final enzyme preparation using a standard method (e.g., Bradford assay).[11]

-

-

Pre-incubation:

-

Initiation of ATPase Reaction:

-

Termination and Phosphate Measurement:

-

Stop the reaction by adding ice-cold TCA, which denatures the enzyme and precipitates proteins.[10]

-

Centrifuge the mixture to pellet the precipitated protein.[10]

-

Transfer the supernatant, which contains the inorganic phosphate (Pi) released from ATP hydrolysis, to a new tube.

-

Add the acid-molybdate reagent and measure the absorbance spectrophotometrically (e.g., at 400-660 nm) to quantify the amount of Pi released.[11][13] The K+-stimulated activity is determined by subtracting the basal activity (measured in the absence of K+) from the total activity.[12]

-

-

Data Analysis:

-

Calculate the percentage of H+/K+-ATPase inhibition for each Ilaprazole concentration relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by performing a non-linear regression analysis using a sigmoidal dose-response model.[12]

-

Conclusion

Ilaprazole demonstrates potent in vitro inhibitory activity against the gastric H+/K+-ATPase with an IC50 value of 6.0 µM in rabbit parietal cell preparations.[1] Its mechanism of action is consistent with other benzimidazole-class PPIs, involving acid-catalyzed activation to a reactive species that forms an irreversible covalent bond with the enzyme.[2][8] The standardized in vitro assays provide a robust framework for quantifying this inhibition and are essential for the preclinical characterization of novel PPIs. These findings underscore the molecular basis for Ilaprazole's efficacy in controlling gastric acid secretion.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Frontiers | Population pharmacokinetic modeling of ilaprazole in healthy subjects and patients with duodenal ulcer in China [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mechanism for inhibition of gastric (H+ + K+)-ATPase by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ilaprazole for the treatment of gastro-esophageal reflux_Chemicalbook [chemicalbook.com]

- 9. ajpp.in [ajpp.in]

- 10. jnsbm.org [jnsbm.org]

- 11. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]

- 12. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]

- 13. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Non-Enzymatic Degradation of Ilaprazole: A Technical Guide

Introduction

Ilaprazole is a proton pump inhibitor (PPI) used in the treatment of acid-related gastrointestinal disorders such as peptic ulcers and dyspepsia. As with any pharmaceutical compound, understanding its stability and degradation profile is critical for ensuring its safety, efficacy, and shelf-life. This technical guide provides an in-depth overview of the non-enzymatic degradation pathways of ilaprazole in vitro, based on forced degradation studies conducted under various stress conditions as stipulated by the International Conference on Harmonisation (ICH) guidelines. These studies are fundamental in identifying potential degradation products and developing stability-indicating analytical methods.

Non-Enzymatic Degradation Pathways

Forced degradation studies reveal that ilaprazole is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[1][2] Conversely, the drug demonstrates significant stability under thermal and photolytic stress.[1][2] The primary non-enzymatic degradation pathways are initiated by acid hydrolysis, base hydrolysis, and oxidation.

Acidic Degradation

Ilaprazole degrades in an acidic environment. The degradation process is time-dependent, with more significant degradation observed over longer exposure periods.[1][2] Studies have shown that in the presence of 0.1 N hydrochloric acid (HCl), a noticeable percentage of the drug degrades within 24 hours.[1][2] This instability in acidic conditions underscores the need for enteric-coated formulations for oral administration to protect the drug from gastric acid.

Alkaline Degradation

Similar to acidic conditions, ilaprazole is also labile in alkaline environments. Exposure to 0.1 N sodium hydroxide (NaOH) leads to a considerable level of degradation over time.[1][2] While some reports suggest it is stable in alkaline conditions, others show significant degradation, indicating that the specific conditions of the study are critical.[3][4]

Oxidative Degradation

The presence of oxidizing agents, such as hydrogen peroxide (H₂O₂), induces the degradation of ilaprazole.[1][2] The sulfoxide group in the benzimidazole structure of PPIs is often susceptible to oxidation. The rate of degradation is dependent on the concentration of the oxidizing agent and the duration of exposure.[1][2]

The overall degradation pathways are summarized in the diagram below.

Quantitative Degradation Data

The extent of ilaprazole degradation varies with the stressor and the duration of exposure. The table below summarizes the quantitative data from a forced degradation study.

| Stress Condition | Stressor | Exposure Time (hours) | % Degradation |

| Acidic | 0.1 N HCl | 1 | 7.15%[1][2] |

| 24 | 27.28%[1][2] | ||

| Alkaline | 0.1 N NaOH | 1 | 6.58%[1][2] |

| 24 | 23.28%[1][2] | ||

| Oxidative | 3% H₂O₂ | 1 | 5.12%[1][2] |

| 24 | 22.57%[1][2] | ||

| Thermal | 70°C | 48 | No significant degradation[1][2] |

| Photolytic | UV Light | - | No significant degradation[1][2] |

Experimental Protocols

The following sections detail the methodologies employed in the forced degradation studies of ilaprazole, adhering to ICH guidelines.

Materials and Instrumentation

-

Drug: Ilaprazole pure API (Active Pharmaceutical Ingredient).

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (HPLC grade), Ammonium acetate buffer.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a PDA detector, Liquid Chromatography-Mass Spectrometry (LC-MS), pH meter, oven.[1][5]

Chromatographic Conditions

-

Column: Zodiac CN C18 (250mm x 4.6mm, 5μm) or Kinetex C18 (250 x 4.6 mm, 5μ).[1][3][4][6]

-

Mobile Phase: A mixture of ammonium acetate buffer and acetonitrile in varying ratios (e.g., 55:45, v/v).[5]

Forced Degradation (Stress Testing) Procedures

-

Acid Hydrolysis: 1.0 ml of an ilaprazole stock solution was mixed with 1.0 ml of 0.1 N HCl in a 10 ml volumetric flask. The solution was kept at room temperature for specified durations (e.g., 1, 3, 6, 24, 48 hours). Following incubation, the solution was neutralized with 1.0 ml of 0.1 N NaOH and diluted to the final volume with the mobile phase before injection into the HPLC system.[1]

-

Alkaline Hydrolysis: 1.0 ml of the ilaprazole stock solution was treated with 1.0 ml of 0.1 N NaOH in a 10 ml volumetric flask. The mixture was kept at room temperature for various time points. After the specified time, the solution was neutralized with 1.0 ml of 0.1 N HCl and diluted with the mobile phase for analysis.

-

Oxidative Degradation: 1.0 ml of the ilaprazole stock solution was mixed with 1.0 ml of 3% H₂O₂. The solution was stored at room temperature for specified durations. After the stress period, the solution was diluted with the mobile phase to the mark for chromatographic analysis.

-

Thermal Degradation: A sample of ilaprazole pure drug (e.g., 1 gm) was placed in an oven and maintained at 70°C for up to 48 hours. Samples were withdrawn at different time intervals (e.g., 12, 24, 48 hours), dissolved in the mobile phase, and diluted to the required concentration for analysis.[1][2]

-

Photolytic Degradation: Ilaprazole samples were exposed to ultraviolet (UV) light to assess for photodegradation.

The general workflow for these experimental protocols is depicted below.

Conclusion

References

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. Validated Stability-indicating assay method for determination of Ilaprazole in bulk drug and tablets by high performance liquid chromatography | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Ilaprazole as a T-lymphokine-activated killer cell-originated protein kinase (TOPK) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-lymphokine-activated killer cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine/threonine kinase that is highly expressed in various cancer tissues while being largely absent in normal adult tissues.[1][2] Its pivotal role in mitosis and cell proliferation has positioned it as an attractive target for cancer therapy.[2] Ilaprazole, a proton pump inhibitor (PPI) primarily used for acid-related gastric disorders, has been identified as a potent inhibitor of TOPK, exhibiting anti-tumor activity both in vitro and in vivo.[1][2][3] This technical guide provides an in-depth overview of ilaprazole as a TOPK inhibitor, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the associated signaling pathways and experimental workflows.

Mechanism of Action: Ilaprazole as a Direct TOPK Inhibitor

Ilaprazole directly binds to TOPK, inhibiting its kinase activity.[1] This inhibition is independent of its proton pump inhibitory function. The interaction between ilaprazole and TOPK has been confirmed through virtual ligand screening and microscale thermophoresis (MST) assays.[1] The binding of ilaprazole to the TOPK protein leads to a reduction in the phosphorylation of its downstream substrates, most notably Histone H3 at serine 10 (p-Histone H3 (Ser10)).[1][2][4] The decreased phosphorylation of Histone H3 disrupts mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of ilaprazole as a TOPK inhibitor.

Table 1: Binding Affinity and In Vitro Efficacy of Ilaprazole and Other Proton Pump Inhibitors against TOPK

| Compound | Predicted Binding Free Energy (ICM score) | Binding Affinity (Kd) (μM) | IC50 in HCT116 Cells (μM) |

| Ilaprazole | -31.88 | 111.0 ± 2.3 | 40.0 ± 0.6 |

| Lansoprazole | -27.35 | 241.6 ± 5.2 | 102.9 ± 4.1 |

| Omeprazole | -26.24 | 174.3 ± 3.1 | 348.3 ± 7.3 |

| Pantoprazole | -25.65 | 24.2 ± 2.3 | 153.0 ± 8.5 |

| Rabeprazole | -8.63 | 324.2 ± 6.3 | >500 |

| Esomeprazole | -26.24 | n.b. | >500 |

Data sourced from Zheng et al., 2017.[1] n.b. - no clear binding detected.

Table 2: In Vitro Antiproliferative Activity of Ilaprazole in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

| HCT116 | Colon Cancer | 40.0 ± 0.6 |

| ES-2 | Ovarian Cancer | 43.0 (approx.) |

| A549 | Lung Cancer | Investigated, specific IC50 not provided |

| SW1990 | Pancreatic Cancer | Investigated, specific IC50 not provided |

Data primarily sourced from Zheng et al., 2017.[1][2][6]

Table 3: In Vivo Efficacy of Ilaprazole in HCT116 Xenograft Mouse Model

| Treatment Group | Dosage | Tumor Volume Reduction | Effect on Phospho-Histone H3 (Ser10) |

| Vehicle Control | - | - | High Expression |

| Ilaprazole | 75 mg/kg/day (gavage) | Significant Suppression | Substantially Decreased |

| Ilaprazole | 150 mg/kg/day (gavage) | Significant Suppression | Substantially Decreased |

Data sourced from Zheng et al., 2017 and other supporting studies.[1][2][4][7]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize ilaprazole as a TOPK inhibitor. These are based on standard laboratory procedures and the information available in the cited literature.

Microscale Thermophoresis (MST) for Binding Affinity

This protocol outlines the general steps for determining the binding affinity between TOPK and ilaprazole.

-

Protein Preparation: Recombinant human TOPK protein is expressed and purified. The purity and concentration of the protein are determined using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

-

Labeling (if required): If the protein is not intrinsically fluorescent, it is labeled with a fluorescent dye (e.g., NHS-ester dye) according to the manufacturer's instructions. Unconjugated dye is removed by size-exclusion chromatography.

-

Ligand Preparation: A stock solution of ilaprazole is prepared in an appropriate solvent (e.g., DMSO) and then serially diluted in MST buffer to create a range of concentrations.

-

Binding Reaction: A constant concentration of the labeled TOPK protein is mixed with the different concentrations of ilaprazole. The samples are incubated to allow binding to reach equilibrium.

-

Capillary Loading: The samples are loaded into MST capillaries.

-

MST Measurement: The capillaries are placed in the MST instrument. An infrared laser is used to create a microscopic temperature gradient, and the movement of the fluorescently labeled protein is monitored.

-

Data Analysis: The change in the thermophoretic signal is plotted against the logarithm of the ligand concentration. The dissociation constant (Kd) is determined by fitting the data to a binding curve.

Cell Viability Assay (CCK-8)

This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of ilaprazole on cancer cell proliferation.

-

Cell Seeding: Cancer cells (e.g., HCT116, ES-2) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of ilaprazole. A vehicle control (e.g., DMSO) is also included. The plates are incubated for a specified period (e.g., 48 hours).

-

CCK-8 Reagent Addition: 10 µL of CCK-8 solution is added to each well.

-

Incubation: The plates are incubated for 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Western Blot for Phospho-Histone H3

This protocol details the detection of phosphorylated Histone H3, a downstream target of TOPK.

-

Cell Lysis: Cancer cells treated with ilaprazole are washed with ice-cold PBS and then lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phospho-Histone H3 (Ser10). An antibody against total Histone H3 is used as a loading control.

-

Washing: The membrane is washed three times with TBST.

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software.

In Vivo Xenograft Mouse Model

This protocol describes the evaluation of ilaprazole's anti-tumor activity in a mouse model.

-

Cell Preparation: HCT116 human colorectal cancer cells are harvested and resuspended in a suitable medium (e.g., PBS or Matrigel).

-

Tumor Implantation: A specific number of cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers (Volume = (length x width^2)/2).

-

Treatment: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. Ilaprazole is administered orally (gavage) at specified doses (e.g., 75 and 150 mg/kg/day). The control group receives the vehicle.

-

Monitoring: The body weight of the mice and tumor volumes are monitored throughout the treatment period.

-

Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry).

Immunohistochemistry (IHC) for Phospho-Histone H3

This protocol is for detecting p-Histone H3 in tumor tissues from the xenograft model.

-

Tissue Preparation: Tumors are fixed in 10% neutral buffered formalin and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.

-

Deparaffinization and Rehydration: The slides are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate buffer solution and heating.

-

Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution. Non-specific binding is blocked with a blocking serum.

-

Primary Antibody Incubation: The slides are incubated with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

-

Secondary Antibody and Detection: A biotinylated secondary antibody and an avidin-biotin-peroxidase complex are applied, followed by a DAB chromogen solution to visualize the antibody binding.

-

Counterstaining: The sections are counterstained with hematoxylin.

-

Dehydration and Mounting: The slides are dehydrated, cleared in xylene, and coverslipped.

-

Microscopic Analysis: The staining intensity and the percentage of positive cells are evaluated under a microscope.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental processes.

References

- 1. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 4. Mouse xenograft tumor model [bio-protocol.org]

- 5. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]

- 6. de.lumiprobe.com [de.lumiprobe.com]

- 7. HCT-116 cells xenograft mice models [bio-protocol.org]

Methodological & Application

Application Note: High-Throughput LC-MS/MS Assay for Ilaprazole and its Metabolites in Plasma

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of ilaprazole and its primary metabolites, ilaprazole sulfone and ilaprazole thiol ether, in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for pharmacokinetic studies. The method demonstrates a wide linear range, low limit of quantification, and high precision and accuracy, making it suitable for high-throughput analysis of clinical and preclinical samples.

Introduction

Ilaprazole is a novel proton pump inhibitor (PPI) used in the treatment of acid-related gastrointestinal disorders.[1][2] Accurate measurement of ilaprazole and its metabolites in plasma is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy and safety. This document provides a detailed protocol for a validated LC-MS/MS method for the simultaneous determination of ilaprazole, ilaprazole sulfone, and ilaprazole thiol ether in human plasma.[3][4]

Experimental Protocols

Materials and Reagents

-

Ilaprazole, Ilaprazole Sulfone, Ilaprazole Thiol Ether reference standards

-

Omeprazole (Internal Standard, IS)

-

HPLC-grade Methanol and Acetonitrile

-

Ammonium Formate

-

Human Plasma (with EDTA as anticoagulant)

-

Ultrapure Water

Instrumentation

-

Liquid Chromatography: Thermo HyPURITY C18 column (150×2.1 mm, 5 μm)[3][4]

-

Mass Spectrometer: API 4000 triple quadrupole mass spectrometer with a positive electrospray ionization (ESI) interface[3][4]

Preparation of Solutions

-

Stock Solutions: Prepare stock solutions of ilaprazole (2.40 mg/mL), ilaprazole sulfone (4.50 mg/mL), and ilaprazole thiol ether (1.05 mg/mL) in methanol.[3]

-

Calibration Standards and Quality Control (QC) Samples: Prepare working solutions by diluting the stock solutions with methanol. Spike these working solutions into blank human plasma to create calibration standards and QC samples at various concentration levels.

Sample Preparation

The sample preparation involves a straightforward protein precipitation method.

-

Thaw frozen human plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add the internal standard (Omeprazole).

-

Precipitate proteins by adding a suitable organic solvent.

-

Vortex the mixture thoroughly.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

-

Mobile Phase: 10 mmol/L ammonium formate in water and acetonitrile (50:50, v/v)[3][4]

-

Injection Volume: 10 µL

Mass Spectrometry:

Data Presentation

The quantitative performance of the LC-MS/MS method is summarized in the following tables.

Table 1: Linearity and Lower Limit of Quantification (LLOQ) [3][4]

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |

| Ilaprazole | 0.23 - 2400.00 | 0.23 |

| Ilaprazole Sulfone | 0.06 - 45.00 | 0.06 |

| Ilaprazole Thiol Ether | 0.05 - 105.00 | 0.05 |

Table 2: Precision and Accuracy [3][4]

| Analyte | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Accuracy (RE, %) |

| Ilaprazole | < 15% | < 15% | Within ±15% |

| Ilaprazole Sulfone | < 15% | < 15% | Within ±15% |

| Ilaprazole Thiol Ether | < 15% | < 15% | Within ±15% |

Visualizations

Experimental Workflow

Caption: Workflow for the LC-MS/MS analysis of Ilaprazole in plasma.

Metabolic Pathway of Ilaprazole

Ilaprazole undergoes several biotransformation reactions, primarily mediated by CYP450 enzymes.[1] The main metabolic pathways include oxidation to ilaprazole sulfone and reduction to ilaprazole thiol ether.[1][5]

Caption: Simplified metabolic pathway of Ilaprazole.

Conclusion

The described LC-MS/MS method is highly sensitive, specific, and reliable for the simultaneous quantification of ilaprazole and its major metabolites in human plasma.[3][4] This method has been successfully applied to pharmacokinetic studies and is suitable for routine drug analysis in a clinical or research setting.[4] The simple sample preparation and rapid chromatographic run time allow for high-throughput analysis, making it a valuable tool in drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Identification of the New In Vivo Metabolites of Ilaprazole in Rat Plasma after Oral Administration by LC-MS: In Silico Prediction of the H+/K+-ATPase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Protocol for Developing Extended-Release Formulations of Ilaprazole

Application Notes

Ilaprazole is a third-generation proton pump inhibitor (PPI) used in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2][3] Its extended plasma half-life compared to other PPIs makes it a suitable candidate for extended-release (ER) formulations, which can provide prolonged therapeutic effects and improve patient compliance.[4][5] The development of an ER formulation of Ilaprazole requires a systematic approach, including pre-formulation studies, formulation development, and in vitro/in vivo characterization.

This document outlines a detailed protocol for the development of an extended-release tablet formulation of Ilaprazole. The protocol covers pre-formulation studies to assess drug stability and excipient compatibility, the formulation of matrix-based tablets using wet granulation, and a comprehensive evaluation of the prepared tablets, including dissolution testing and considerations for in vitro-in vivo correlation (IVIVC).

Ilaprazole works by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells, which is the final step in gastric acid secretion.[1][3] The drug is a prodrug that is activated in the acidic environment of the parietal cells.[1] It is known to be unstable in acidic conditions and stable under neutral or alkaline conditions.[6][7] This is a critical factor to consider during formulation development, as the drug needs to be protected from the acidic environment of the stomach.

Pre-formulation Studies

Drug-Excipient Compatibility Studies

Objective: To evaluate the compatibility of Ilaprazole with selected excipients to ensure the stability of the drug in the final formulation.

Protocol:

-

Materials: Ilaprazole, various excipients (e.g., HPMC, Crospovidone, Croscarmellose sodium, Sodium starch glycolate, Acryl-EZE-80), potassium bromide (KBr).[8][9]

-

Fourier Transform Infrared (FTIR) Spectroscopy:

-

Prepare physical mixtures of Ilaprazole and each excipient in a 1:1 ratio.

-

Record the FTIR spectra of the pure drug, individual excipients, and the physical mixtures.

-

Compare the spectra to identify any significant shifts or disappearance of characteristic peaks of Ilaprazole, which would indicate a potential interaction.[8]

-

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh 2-5 mg of the pure drug, individual excipients, and the 1:1 physical mixtures into aluminum pans.

-

Heat the samples at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30-300°C).

-

Analyze the thermograms for any changes in the melting point, peak shape, or the appearance of new peaks, which could suggest an interaction.[8]

-

Forced Degradation Studies

Objective: To investigate the degradation behavior of Ilaprazole under various stress conditions as per ICH guidelines.[7]

Protocol:

-

Acid Hydrolysis: Dissolve Ilaprazole in 0.1 N HCl and keep for 24 hours.[6][7]

-

Base Hydrolysis: Dissolve Ilaprazole in 0.1 N NaOH and keep for 24 hours.[6][7]

-

Oxidative Degradation: Treat Ilaprazole with 3% hydrogen peroxide (H2O2) for 24 hours.[6][7]

-

Thermal Degradation: Expose solid Ilaprazole to dry heat at 70°C for 48 hours.[6][7]

-

Photolytic Degradation: Expose solid Ilaprazole to UV light.

-

Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method to determine the percentage of degradation and identify major degradation products.[6]

Data Presentation:

| Stress Condition | Duration | Ilaprazole Degradation (%) |

| 0.1 N HCl | 1 hour | 7.15[6] |

| 0.1 N HCl | 24 hours | 27.28[6] |

| 0.1 N NaOH | 1 hour | 6.58[6] |

| 0.1 N NaOH | 24 hours | 23.28[6] |

| 3% H2O2 | 1 hour | 5.12[6] |

| 3% H2O2 | 24 hours | 22.57[6] |

| Thermal (70°C) | 48 hours | Stable[6] |

| Photolytic | - | Stable[6] |

Formulation Development of Extended-Release Tablets

The most common approach for oral extended-release formulations is the matrix system, where the drug is dispersed within a polymer matrix that controls its release.[10][11]

Composition of Ilaprazole Extended-Release Tablets

Objective: To formulate matrix tablets with varying polymer concentrations to achieve the desired extended-release profile.

| Ingredients | Formulation F1 (mg) | Formulation F2 (mg) | Formulation F3 (mg) |

| Ilaprazole | 10 | 10 | 10 |

| HPMC K100M | 50 | 75 | 100 |

| Microcrystalline Cellulose | 135 | 110 | 85 |

| Povidone K30 | 5 | 5 | 5 |

| Magnesium Stearate | 2 | 2 | 2 |

| Talc | 3 | 3 | 3 |

| Total Weight | 205 | 205 | 205 |

Experimental Protocol for Tablet Preparation (Wet Granulation)

-

Sifting: Sift Ilaprazole, HPMC K100M, and microcrystalline cellulose through a suitable sieve.

-

Dry Mixing: Blend the sifted materials for 10-15 minutes.

-

Granulation: Prepare a binder solution by dissolving Povidone K30 in purified water. Add the binder solution to the dry mix and knead to form a wet mass.

-

Wet Screening: Pass the wet mass through a sieve to form granules.

-

Drying: Dry the granules in a hot air oven at 50-60°C until the desired moisture content is achieved.

-

Dry Screening: Sift the dried granules through a smaller mesh sieve.

-

Lubrication: Add magnesium stearate and talc to the dried granules and blend for 5 minutes.

-

Compression: Compress the lubricated granules into tablets using a rotary tablet press.

-

Coating (Optional but Recommended): An enteric coating (e.g., with Acryl-EZE-80) is recommended to protect the acid-labile Ilaprazole from the stomach's acidic environment.[8][9]

Evaluation of Extended-Release Tablets

Physical Characterization

Objective: To evaluate the physical properties of the compressed tablets.

Protocols:

-

Weight Variation: Weigh 20 tablets individually and calculate the average weight. The individual weights should not deviate from the average by more than the pharmacopoeial limits.

-

Hardness: Measure the crushing strength of 6 tablets using a Monsanto or Pfizer hardness tester.

-

Friability: Weigh a sample of tablets (usually 10), place them in a Roche friabilator, and rotate at 25 rpm for 4 minutes. Re-weigh the tablets and calculate the percentage of weight loss. The friability should be less than 1%.

-

Drug Content: Randomly select 10 tablets, crush them into a fine powder. Dissolve a quantity of powder equivalent to the average tablet weight in a suitable solvent. Analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Data Presentation:

| Formulation | Average Weight (mg) | Hardness ( kg/cm ²) | Friability (%) | Drug Content (%) |

| F1 | ||||

| F2 | ||||

| F3 |

In Vitro Dissolution Studies

Objective: To determine the release profile of Ilaprazole from the extended-release tablets.

Protocol:

-

Apparatus: USP Type I (Basket) or Type II (Paddle) dissolution apparatus.

-

Dissolution Medium:

-

First 2 hours: 0.1 N HCl (to simulate gastric fluid).

-

Next 10 hours: pH 6.8 phosphate buffer (to simulate intestinal fluid).[12]

-

-

Procedure:

-

Place one tablet in each dissolution vessel containing 900 mL of the dissolution medium maintained at 37 ± 0.5°C.

-

Rotate the basket/paddle at a specified speed (e.g., 100 rpm).

-

Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, 12 hours).

-

Replace the withdrawn volume with fresh dissolution medium.

-

Analyze the samples for drug content using a suitable analytical method.

-

Data Presentation:

| Time (hours) | Cumulative % Drug Release (F1) | Cumulative % Drug Release (F2) | Cumulative % Drug Release (F3) |

| 1 | |||

| 2 | |||

| 4 | |||

| 6 | |||

| 8 | |||

| 10 | |||

| 12 |

In Vitro-In Vivo Correlation (IVIVC)

IVIVC is a predictive mathematical model that describes the relationship between an in vitro property (like drug dissolution) and an in vivo response (like plasma drug concentration).[13] For extended-release formulations, a Level A IVIVC, which represents a point-to-point relationship between in vitro dissolution and in vivo absorption, is the most common and useful.[13][14]

Protocol for Developing a Level A IVIVC:

-

Develop Formulations: Create formulations with different release rates (e.g., slow, medium, and fast).[14]

-

In Vitro Dissolution: Obtain complete in vitro dissolution profiles for each formulation.

-

In Vivo Pharmacokinetic Studies: Administer the formulations to human subjects and obtain in vivo plasma concentration-time profiles.

-

Deconvolution: Estimate the in vivo absorption or dissolution time course from the plasma concentration data using appropriate deconvolution techniques (e.g., Wagner-Nelson).[14]

-

Establish Correlation: Plot the fraction of drug absorbed in vivo against the fraction of drug dissolved in vitro and establish a mathematical correlation.

Visualizations

Caption: Experimental workflow for developing extended-release Ilaprazole tablets.

Caption: Mechanism of action of Ilaprazole on the gastric proton pump.

Caption: Workflow for developing a Level A In Vitro-In Vivo Correlation (IVIVC).

References

- 1. What is the mechanism of Ilaprazole? [synapse.patsnap.com]

- 2. selleckchem.com [selleckchem.com]

- 3. What is the mechanism of Sodium ilaprazole? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. The pharmacokinetics of ilaprazole for gastro-esophageal reflux treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jddtonline.info [jddtonline.info]

- 10. The Guide to Oral Extended-Release Tablets - Lubrizol [lubrizol.com]

- 11. pharmtech.com [pharmtech.com]

- 12. FORMULATION AND EVALUATION PARAMETERS OF EXTENDED-RELEASE TABLETS OF ILAPRAZOLE BY USING NATURAL AND SYNTHETIC POLYMERS [zenodo.org]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. fda.gov [fda.gov]

In Vivo Experimental Design for Ilaprazole Studies in Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo experimental design for studying Ilaprazole, a proton pump inhibitor (PPI), in various animal models. This document outlines detailed protocols for assessing the pharmacokinetics, pharmacodynamics, and efficacy of Ilaprazole, supported by quantitative data and visual representations of key pathways and workflows.

Mechanism of Action

Ilaprazole is a substituted benzimidazole derivative that acts as an irreversible inhibitor of the gastric H+/K+ ATPase (proton pump) in parietal cells.[1][2][3] As a prodrug, Ilaprazole is activated in the acidic environment of the parietal cell canaliculus to its active sulfenamide form.[1][2] This active form then covalently binds to cysteine residues on the proton pump, leading to a profound and sustained inhibition of gastric acid secretion.[1][2] This mechanism is central to its therapeutic effects in acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] Ilaprazole is primarily metabolized by the cytochrome P450 enzymes, specifically CYP3A4 and CYP2C19.[1]

Signaling Pathway: Ilaprazole Inhibition of Gastric Acid Secretion

Caption: Mechanism of Ilaprazole action in a gastric parietal cell.

Pharmacokinetic Studies in Animal Models

Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of Ilaprazole. Beagle dogs are a commonly used non-rodent species for such studies due to their physiological similarities to humans in terms of gastrointestinal tract and drug metabolism.

Quantitative Data from Pharmacokinetic Studies

| Parameter | Animal Model | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (µg*h/mL) | t1/2 (h) | Reference |

| Ilaprazole | Beagle Dog | 5 mg (enteric-coated) | Oral | Varies | ~4 | Varies | Varies | [4] |

| Ilaprazole | Beagle Dog | 10 mg/kg | Oral | 1540 | Varies | 4.9 | Varies | [5] |

| Ilaprazole | Healthy Subjects | 10 mg | Oral | 1871.3 | Varies | 7.4 | Varies | [5] |

| Ilaprazole | Healthy Subjects | 5 mg | IV | - | - | - | - | [6] |

| Ilaprazole | Healthy Subjects | 10 mg | IV | - | - | - | - | [6] |

| Ilaprazole | Healthy Subjects | 20 mg | IV | - | - | - | - | [6] |

Protocol: Pharmacokinetic Study of Orally Administered Ilaprazole in Beagle Dogs

Objective: To determine the pharmacokinetic profile of a single oral dose of Ilaprazole in beagle dogs.

Materials:

-

Ilaprazole formulation (e.g., enteric-coated tablets)

-

Beagle dogs (typically 6-8 animals, male and female)

-

Standard laboratory animal diet

-

Water ad libitum

-

Blood collection tubes (e.g., containing K2EDTA)

-

Centrifuge

-

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system

-

Validated analytical method for Ilaprazole and its metabolites in plasma

Procedure:

-

Animal Acclimatization: Acclimatize beagle dogs to the laboratory environment for at least one week prior to the study.

-

Fasting: Fast the animals overnight for approximately 12 hours before drug administration, with free access to water.

-

Pre-dose Blood Sample: Collect a pre-dose blood sample (approximately 2 mL) from a suitable vein (e.g., cephalic or jugular vein) to serve as a baseline.

-

Drug Administration: Administer a single oral dose of Ilaprazole.

-

Blood Sampling: Collect blood samples (approximately 2 mL) at predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Plasma Separation: Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Bioanalysis: Analyze the plasma samples for Ilaprazole concentrations using a validated UPLC-MS/MS method.[7]

-

Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Pharmacodynamic and Efficacy Studies in Rodent Models

Rodent models, particularly rats, are widely used to evaluate the pharmacodynamic (PD) and efficacy of anti-ulcer agents like Ilaprazole. These models involve inducing gastric lesions or stimulating acid secretion to assess the protective and inhibitory effects of the drug.

Quantitative Data from Efficacy Studies

| Study Type | Animal Model | Ilaprazole Dose (i.v.) | Comparator | Outcome | Reference |

| Indomethacin-induced gastric lesions | Rat | 3 mg/kg | Esomeprazole 20 mg/kg | Decreased ulcer number and index to the same extent | [8] |

| Water-immersion stress-induced gastric lesions | Rat | Dose-dependent | - | High antiulcer activity | [8] |

| Histamine-induced acid secretion | Rat | Dose-dependent | - | Faster and longer-lasting inhibition compared to intraduodenal administration | [8] |

Experimental Workflow: Efficacy Study in a Rat Model of Gastric Ulcer

Caption: General workflow for an in vivo efficacy study of Ilaprazole.

Protocol 1: Ethanol-Induced Gastric Ulcer Model in Rats

Objective: To evaluate the gastroprotective effect of Ilaprazole against ethanol-induced gastric ulcers in rats.

Materials:

-

Sprague-Dawley rats (180-220 g)

-

Ilaprazole

-

Positive control (e.g., Omeprazole 20 mg/kg)

-

Vehicle (e.g., 0.5% Carboxymethyl cellulose)

-

Absolute ethanol

-

Normal saline

-

Oral gavage needles

Procedure:

-

Animal Preparation: Fast rats for 24 hours with free access to water.[1]

-

Grouping: Randomly divide the animals into groups (n=6-8 per group):

-

Group 1: Vehicle control (receives vehicle + normal saline)

-

Group 2: Ulcer control (receives vehicle + ethanol)

-

Group 3: Positive control (receives Omeprazole + ethanol)

-

Group 4-n: Test groups (receive different doses of Ilaprazole + ethanol)

-

-

Dosing: Administer the vehicle, Omeprazole, or Ilaprazole orally to the respective groups.

-

Ulcer Induction: One hour after drug administration, orally administer 1 mL of absolute ethanol to all groups except the vehicle control group, which receives normal saline.[1]

-

Observation and Sacrifice: One hour after ethanol administration, euthanize the rats by cervical dislocation.

-

Stomach Examination: Immediately excise the stomachs, open them along the greater curvature, and gently rinse with normal saline.

-

Ulcer Scoring: Examine the gastric mucosa for ulcers. The ulcer index can be calculated by measuring the length and number of hemorrhagic lesions.

-

Calculation of Protection: Calculate the percentage of ulcer inhibition for the treated groups compared to the ulcer control group.

Protocol 2: Pylorus Ligation-Induced Ulcer Model in Rats

Objective: To assess the anti-secretory and anti-ulcer activity of Ilaprazole in the pylorus ligation model.

Materials:

-

Wistar rats (150-200 g)

-

Ilaprazole

-

Positive control (e.g., Ranitidine 50 mg/kg)

-

Vehicle

-

Anesthetic (e.g., ether or isoflurane)

-

Surgical instruments

-

Suture material

Procedure:

-

Animal Preparation: Fast rats for 24 hours with free access to water.[6]

-

Grouping: Divide the animals into experimental groups as described in Protocol 1.

-

Dosing: Administer the vehicle, positive control, or Ilaprazole orally 30 minutes before surgery.

-

Surgical Procedure (Pylorus Ligation):

-

Post-operative Period: Keep the animals in individual cages and deprive them of food and water for 17-19 hours.[6][9]

-

Sample Collection and Analysis:

-

Euthanize the rats.

-

Open the abdomen and ligate the esophageal end of the stomach.

-

Excise the stomach and collect the gastric contents into a centrifuge tube.

-

Measure the volume of the gastric juice and determine its pH.

-

Centrifuge the gastric contents and analyze the supernatant for free and total acidity by titrating with 0.01 N NaOH.

-

Open the stomach along the greater curvature, rinse with saline, and score the ulcers as previously described.

-

Toxicology Studies

Toxicology studies are essential to determine the safety profile of Ilaprazole. These studies are conducted in both rodent (e.g., rats) and non-rodent (e.g., dogs) species and involve acute, sub-chronic, and chronic dosing regimens.

Key Parameters to Evaluate in Toxicology Studies:

-

Mortality and Clinical Signs: Daily observation for any signs of toxicity.

-

Body Weight and Food Consumption: Monitored throughout the study.

-

Hematology and Clinical Chemistry: Blood analysis to assess organ function.

-

Urinalysis: To evaluate renal function.

-

Gross Pathology and Organ Weights: Macroscopic examination of tissues and organs at necropsy.

-

Histopathology: Microscopic examination of tissues to identify any pathological changes.

A toxicological study on Ilaprazole in rats indicated that the LD50 (lethal dose, 50%) was more than 5000 mg/kg, suggesting a wide safety margin.[10]

Note: All animal experiments should be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) and with a strong commitment to animal welfare.

References

- 1. 2.9. Ethanol-Induced Ulcer Assay [bio-protocol.org]

- 2. The release of histamine during gastric acid secretion in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rat gastric acid secretion studies with histamine and synthetic gastrin-like pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]

- 5. Effects of fish oil on ethanol-induced gastric ulcer in rats: inflammatory responses and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expt 3 antiulcer activity by pyloric ligation method | PDF [slideshare.net]

- 7. Evaluation of pharmacokinetics and relative bioavailability of pentoxifylline and its metabolite in beagle dogs following different formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The histamine test meal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. KoreaMed Synapse [synapse.koreamed.org]

- 10. Gastric ulcer study and experimental animals [bio-protocol.org]

Application Notes and Protocols for Assessing Ilaprazole Stability Under Stress Conditions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting stress stability studies on Ilaprazole. The methodologies outlined are crucial for identifying potential degradation products, understanding the degradation pathways, and developing stability-indicating analytical methods as per the International Council for Harmonisation (ICH) guidelines.

Introduction

Ilaprazole is a proton pump inhibitor (PPI) used in the treatment of acid-related disorders.[1][2] Like other benzimidazole derivatives, its stability is a critical attribute that can be affected by environmental factors such as pH, temperature, light, and oxidizing agents. Forced degradation studies are essential to establish the intrinsic stability of the drug substance, elucidate degradation pathways, and validate analytical methods for the quantitative determination of Ilaprazole and its degradation products.

Summary of Ilaprazole Stability

Forced degradation studies indicate that Ilaprazole is susceptible to degradation under acidic, basic, and oxidative conditions.[1][2][3] It has been reported to be relatively stable under neutral, photolytic, and thermal stress conditions.[1][2] The primary analytical technique for assessing the stability of Ilaprazole is High-Performance Liquid Chromatography (HPLC) with UV detection, often coupled with Mass Spectrometry (MS) for the identification of degradation products.[1][3][4][5]

Data Presentation: Summary of Forced Degradation Studies

The following table summarizes the quantitative data from forced degradation studies on Ilaprazole under various stress conditions.

| Stress Condition | Reagent/Exposure | Time (hours) | Degradation (%) | Reference |

| Acid Hydrolysis | 0.1 N HCl | 1 | 7.15 | [1][3] |

| 0.1 N HCl | 24 | 27.28 | [1][3] | |

| Alkaline Hydrolysis | 0.1 N NaOH | 1 | 6.58 | [1][3] |

| 0.1 N NaOH | 24 | 23.28 | [1][3] | |

| Oxidative Degradation | 3% H₂O₂ | 1 | 5.12 | [1][3] |

| 3% H₂O₂ | 24 | 22.57 | [1][3] | |

| Thermal Degradation | 70°C | 48 | Stable | [1][3] |

| Photolytic Degradation | UV light (254 nm) | 168 (7 days) | Stable | [1] |

Experimental Protocols

Preparation of Stock and Standard Solutions

Objective: To prepare a standardized solution of Ilaprazole for stress testing.

Materials:

-

Ilaprazole Active Pharmaceutical Ingredient (API)

-

Methanol (HPLC grade)

-

Volumetric flasks

-

Analytical balance

Protocol:

-

Accurately weigh 50 mg of Ilaprazole API.

-

Transfer the weighed API into a 10 mL volumetric flask.

-

Dissolve the API in a small amount of methanol and then dilute to the mark with methanol to obtain a stock solution of 5 mg/mL.

-

Store the stock solution under refrigeration (2-8°C).

Forced Degradation Studies Protocol

Objective: To subject Ilaprazole to various stress conditions to induce degradation.

a) Acid Hydrolysis:

-

Transfer 1.0 mL of the Ilaprazole stock solution (5 mg/mL) into a 10 mL volumetric flask.

-

Add 1.0 mL of 0.1 N Hydrochloric Acid (HCl).

-

Keep the flask at room temperature for the specified duration (e.g., 1, 3, 6, 24, 48 hours).

-

After the specified time, neutralize the solution by adding 1.0 mL of 0.1 N Sodium Hydroxide (NaOH).

-

Dilute the solution to the mark with the mobile phase.

-

Inject the sample into the HPLC system for analysis.[1]

b) Alkaline Hydrolysis:

-

Transfer 1.0 mL of the Ilaprazole stock solution (5 mg/mL) into a 10 mL volumetric flask.

-

Add 1.0 mL of 0.1 N Sodium Hydroxide (NaOH).

-

Keep the flask at room temperature for the specified duration.

-

After the specified time, neutralize the solution by adding 1.0 mL of 0.1 N Hydrochloric Acid (HCl).

-

Dilute the solution to the mark with the mobile phase.

-

Inject the sample into the HPLC system for analysis.[1]

c) Oxidative Degradation:

-

Transfer 1.0 mL of the Ilaprazole stock solution (5 mg/mL) into a 10 mL volumetric flask.

-

Add 1.0 mL of 3% Hydrogen Peroxide (H₂O₂).

-

Keep the flask at room temperature for the specified duration.

-

Dilute the solution to the mark with the mobile phase.

-

Inject the sample into the HPLC system for analysis.[1]

d) Thermal Degradation:

-

Accurately weigh 1 gram of Ilaprazole API and place it in an oven maintained at 70°C.

-

Expose the sample to dry heat for 12, 24, and 48 hours.

-

After each time point, prepare a solution of the heat-stressed drug in the mobile phase at a suitable concentration.

e) Photolytic Degradation:

-

Expose 1 gram of Ilaprazole API to UV light at a wavelength of 254 nm in a UV chamber for 7 days.

-

After the exposure period, prepare a solution of the drug in the mobile phase at a suitable concentration.

-

Inject the sample into the HPLC system for analysis.[1]

Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of separating Ilaprazole from its degradation products.

Chromatographic Conditions:

-

Column: Kinetex C18 (250 x 4.6 mm, 5 µm) or equivalent.[1][6][7]

-